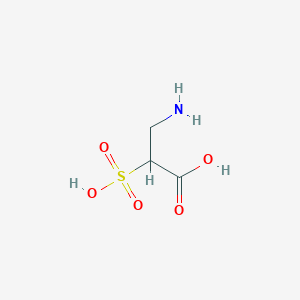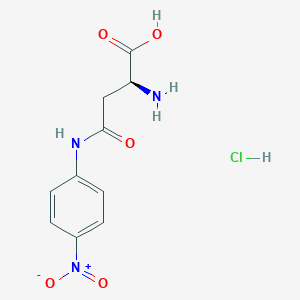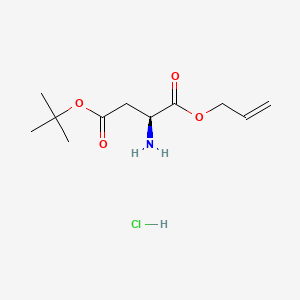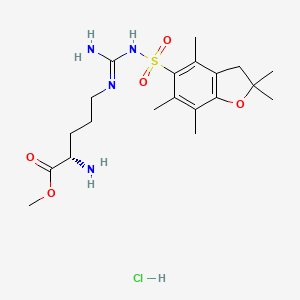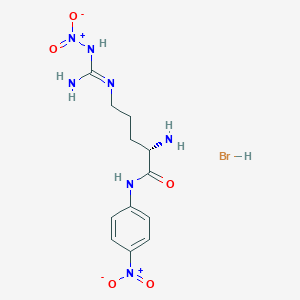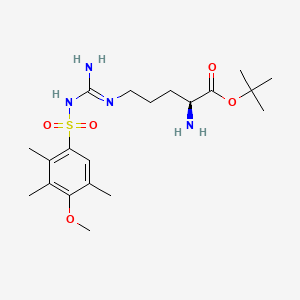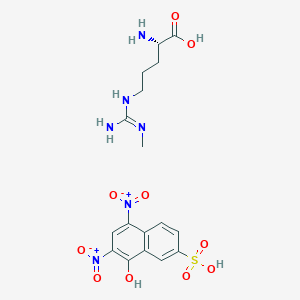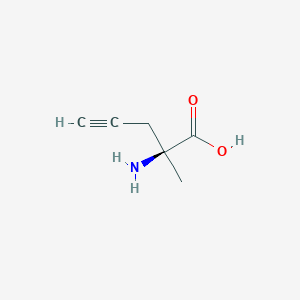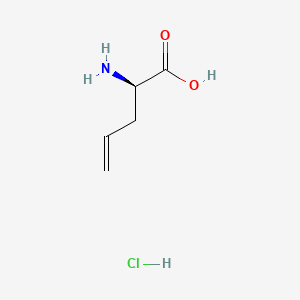
(R)-2-Aminopent-4-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Aminopent-4-enoic acid hydrochloride” appears to be a specific form of an amino acid derivative. The “®” denotes the absolute configuration of the molecule, indicating its three-dimensional structure1. The “2-Aminopent-4-enoic acid” part suggests it’s an unsaturated five-carbon compound with an amino group at the second carbon and a carboxylic acid group at the end. The “hydrochloride” indicates it’s a salt formed with hydrochloric acid2.
Synthesis Analysis
The synthesis of such compounds typically involves methods used in organic chemistry, such as condensation reactions, substitution reactions, or addition reactions34. However, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would be determined by its atomic constituents and the bonds between them. The “®” configuration suggests it’s a chiral molecule, meaning it cannot be superimposed on its mirror image1.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The presence of an amino group and a carboxylic acid group suggests it could participate in acid-base reactions. It might also undergo reactions typical of unsaturated compounds5.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, as an amino acid derivative, it might exhibit zwitterionic behavior (having both positive and negative charges) in certain conditions1011.
Aplicaciones Científicas De Investigación
1. Nonlinear Optical Applications of L-Glutamic Acid Lithium Chloride
- Application Summary : L-Glutamic acid lithium chloride (LGLC) is a semi-organic nonlinear optical crystal. It has been used in the field of nonlinear optics for applications such as optical communication, data storage, dynamic holography, frequency mixing, optical switching, and optical limiting .
- Methods of Application : The LGLC crystal was grown using a slow evaporation process. Single-crystal XRD investigations confirmed the orthorhombic crystal system of the LGLC crystal .
- Results : The LGLC crystal’s SHG efficiency was 1.21 times greater than the standard reference crystal KDP. According to the TG–DTA results, the thermal stability of LGLC is 215 °C .
2. Nonlinear Optical Applications of L-Histidine Hydrochloride Monohydrate
- Application Summary : L-Histidine hydrochloride monohydrate (LMHCL) crystals play a vital role in the generation of a terahertz pulse and its potential applications .
- Methods of Application : The single crystals of LMHCL were grown by slow evaporation solution growth by using deionized water as a solvent in a controlled atmosphere .
- Results : The single crystal has a high value of transmission over a long range of wavelength which signifies that the crystal is a good candidate for nonlinear optical (NLO) applications. The UV cut-off wavelength is found to be 236 nm .
3. Pharmaceutical Applications of Ion Exchange Resins
- Application Summary : Ion exchange resins are used in pharmaceutical applications for drug delivery systems. They can be used to create drug-resin complexes that are tasteless and do not affect the bioavailability of the drug .
- Methods of Application : The drug is complexed with the resin and then released in the stomach by hydrochloric acid .
- Results : The drug-resin complex is tasteless with no aftertaste, and its bioavailability is not affected .
3. Pharmaceutical Applications of Ion Exchange Resins
- Application Summary : Ion exchange resins are used in pharmaceutical applications for drug delivery systems. They can be used to create drug-resin complexes that are tasteless and do not affect the bioavailability of the drug .
- Methods of Application : The drug is complexed with the resin and then released in the stomach by hydrochloric acid .
- Results : The drug-resin complex is tasteless with no aftertaste, and its bioavailability is not affected .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As a hydrochloride salt, it might be corrosive or irritating1213.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For instance, if it has therapeutic properties, it might be studied for use in medicine14.
Please note that this information is quite general and may not fully apply to “®-2-Aminopent-4-enoic acid hydrochloride”. For a comprehensive analysis, specific studies or literature on this compound would be needed.
Propiedades
IUPAC Name |
(2R)-2-aminopent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-3-4(6)5(7)8;/h2,4H,1,3,6H2,(H,7,8);1H/t4-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDZZOWASZMNQW-PGMHMLKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminopent-4-enoic acid hydrochloride | |
CAS RN |
108412-04-0 |
Source


|
| Record name | D-2-Allylglycine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



